Cas no 894905-71-6 (2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide)

2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound featuring a 1,8-naphthyridine core, a benzoyl group at the 3-position, and an N-substituted acetamide moiety. The presence of the 4-ethoxyphenyl group enhances its potential for targeted interactions, while the 7-methyl substitution may influence steric and electronic properties. This structure suggests utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The compound's rigid naphthyridine framework and functionalized side chains offer opportunities for derivatization, making it a versatile intermediate in pharmaceutical research. Its stability and defined reactivity profile support its use in structure-activity relationship studies.
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide structure
894905-71-6 structure
Product Name:2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide
CAS No:894905-71-6
MF:C26H23N3O4
MW:441.478526353836
CID:5342110
Update Time:2025-10-16

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
    • 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide
    • 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide
    • Inchi: 1S/C26H23N3O4/c1-3-33-20-12-10-19(11-13-20)28-23(30)16-29-15-22(24(31)18-7-5-4-6-8-18)25(32)21-14-9-17(2)27-26(21)29/h4-15H,3,16H2,1-2H3,(H,28,30)
    • InChI Key: DTPLWGIOIYPTSA-UHFFFAOYSA-N
    • SMILES: O=C1C(C(C2C=CC=CC=2)=O)=CN(CC(NC2C=CC(=CC=2)OCC)=O)C2C1=CC=C(C)N=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 753
  • XLogP3: 4.2
  • Topological Polar Surface Area: 88.6

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide Pricemore >>

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Additional information on 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide

Latest Research Insights on 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide (CAS: 894905-71-6)

The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide (CAS: 894905-71-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This naphthyridine derivative exhibits a unique structural framework, combining a benzoyl group and an ethoxyphenyl acetamide moiety, which has been explored for its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Recent studies have focused on elucidating the molecular mechanisms underlying the compound's pharmacological effects. One notable investigation demonstrated its potent inhibitory activity against specific kinases involved in inflammatory pathways, suggesting its potential as a lead compound for developing anti-inflammatory agents. The research utilized in vitro assays and molecular docking simulations to validate the compound's binding affinity and selectivity, revealing promising interactions with key amino acid residues in the target enzymes.

Further exploration of 894905-71-6 has extended to its pharmacokinetic properties, with studies assessing its metabolic stability, solubility, and membrane permeability. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), were employed to characterize its metabolic profile. These studies indicated moderate hepatic clearance and favorable oral bioavailability, positioning it as a viable candidate for further preclinical development.

In addition to its kinase inhibitory properties, recent findings have highlighted the compound's potential in oncology research. Preliminary data from cell-based assays revealed its ability to induce apoptosis in certain cancer cell lines, particularly those with dysregulated signaling pathways. The compound's mechanism of action appears to involve the disruption of mitochondrial membrane potential and activation of caspase-dependent apoptotic pathways, as evidenced by flow cytometry and Western blot analyses.

Despite these promising results, challenges remain in optimizing the compound's therapeutic index and minimizing off-target effects. Current research efforts are directed toward structural modifications to enhance its selectivity and reduce potential toxicity. Collaborative studies between academic institutions and pharmaceutical companies are underway to explore derivative compounds with improved pharmacological profiles.

In conclusion, 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(4-ethoxyphenyl)acetamide represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological activities, coupled with ongoing advancements in structural optimization, underscore its potential as a therapeutic agent. Future studies will likely focus on translational research to bridge the gap between bench-side discoveries and clinical applications, paving the way for novel treatments in inflammation and oncology.

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